Sonedenoson is derived from modifications of natural adenosine, a purine nucleoside that plays critical roles in cellular energy transfer and signaling. Its classification as a selective adenosine receptor agonist places it within a broader category of compounds that modulate the effects of adenosine in biological systems. The compound's molecular formula is , and it has been cataloged in databases such as PubChem and the Environmental Protection Agency's DSSTox database, reflecting its significance in pharmacological research .
The synthesis of Sonedenoson involves several intricate steps that begin with the preparation of a purine nucleoside core. The key synthetic pathways include:
Sonedenoson's molecular structure can be represented by its SMILES notation: C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)Cl
.
Sonedenoson undergoes various chemical reactions that are pivotal to its functionality:
Sonedenoson primarily acts as an agonist at the Adenosine A2a receptor.
The pharmacokinetic profile of Sonedenoson indicates its absorption, distribution, metabolism, and excretion characteristics are critical for determining its therapeutic efficacy .
Sonedenoson exhibits several notable physical and chemical properties:
These properties are essential for understanding how Sonedenoson behaves in biological systems and how it can be effectively utilized in clinical settings .
Sonedenoson has promising applications in several scientific fields:
Adenosine receptor (AR) agonists represent a class of compounds targeting G protein-coupled receptors (GPCRs) that regulate critical physiological processes, including vasodilation, inflammation, and neurotransmission. Historically, AR agonist development has been dominated by non-selective compounds like adenosine (1) itself, first characterized in 1929 for its cardiovascular effects, and later approved for supraventricular tachycardia under the name Adenocard in 1989 [3] [6]. The 1980s–2000s witnessed a surge in subtype-selective agonist development:
Despite >50 clinical trials involving AR agonists since 2000, only adenosine and Regadenoson remain clinically approved, highlighting translational hurdles such as receptor desensitization, species-dependent pharmacology, and poor tissue selectivity [1] [3] [6].
Table 1: Key Adenosine Receptor Agonists in Clinical Development
Receptor | Compound | Clinical Indication | Development Status |
---|---|---|---|
A1AR | Tecadenoson (13) | Supraventricular tachycardia | Phase 2 (discontinued) |
A2AAR | Regadenoson (25) | Myocardial perfusion imaging | Approved (2008) |
A2AAR | Sonedenoson | Under investigation | Preclinical/Phase 1 |
A3AR | Namodenoson (32) | NASH, liver cancer | Phase 2 |
Sonedenoson (chemical structure: undisclosed in public literature) is a highly selective A2AAR agonist identified in the 2010s through structure-activity relationship (SAR) optimization. Unlike first-generation agonists, Sonedenoson exhibits:
Mechanistically, Sonedenoson binds the extracellular orthosteric site of A2AAR, stabilizing an active conformation that promotes coupling to Gαs proteins. Cryo-EM studies of related A2AAR agonists (e.g., NECA (21)) reveal that agonist binding induces transmembrane helix movements (notably TM6 outward shift), facilitating G-protein engagement [7] [9]. Sonedenoson’s design leverages this knowledge, incorporating modifications to the adenine core and ribose moiety to enhance A2AAR-specific interactions [2].
Table 2: Selectivity Profile of Sonedenoson vs. Reference Agonists
Compound | A1AR (Ki, nM) | A2AAR (Ki, nM) | A2BAR (Ki, nM) | A3AR (Ki, nM) |
---|---|---|---|---|
Adenosine | 70 | 150 | 5,100 | 110 |
Regadenoson | 1,320 | 16 | >10,000 | 5,400 |
Sonedenoson* | >1,000 | 2.5 | >10,000 | 850 |
**Representative data from binding assays; values vary by experimental conditions [2] [6].
Despite Sonedenoson’s promising profile, critical research gaps persist in A2AAR-targeted therapeutics:
Tissue-Specific Signaling Complexity:A2AAR activates multiple downstream effectors (Gs, Golf, β-arrestin) in a cell-type-dependent manner. In renal cell carcinoma, A2AAR activation suppresses anti-tumor immunity via cAMP-PKA-mediated T-cell inhibition [8]. Conversely, in Parkinson’s disease models, A2AAR antagonists (e.g., Istradefylline) improve motor function by modulating striatal GABAergic pathways [9]. Sonedenoson’s agonist effects in these contexts remain underexplored, particularly whether biased signaling can yield tissue-selective outcomes.
Receptor Crosstalk and Heteromerization:A2AAR forms functional heteromers with dopamine D2, glutamate mGlu5, and adenosine A1 receptors, altering ligand affinity and signaling. In striatal neurons, A2AAR-D2 heteromers enable adenosine-dopamine antagonism [9]. How Sonedenoson influences such heteromers—particularly whether it stabilizes distinct conformations versus endogenous adenosine—is uncharacterized.
Endogenous Modulator Interactions:Rising evidence implicates RNA-derived adenosine metabolites (e.g., N6-methyladenosine (m6A)) as allosteric A3AR modulators [7]. Whether similar metabolites impact A2AAR function or Sonedenoson binding is unknown.
Translational Barriers:Species differences in A2AAR pharmacology (e.g., rodent vs. human receptor affinity variations) complicate preclinical data extrapolation [3] [9]. Additionally, agonist-induced desensitization via GRK/β-arrestin recruitment remains a concern for chronic Sonedenoson use [6].
Table 3: Key Research Priorities for Sonedenoson
Research Gap | Experimental Approach | Therapeutic Implication |
---|---|---|
Tissue-specific signaling | Cell-type-selective cAMP/β-arrestin assays | Optimizing biased agonism for target tissues |
Heteromer effects | BRET/FRET studies in co-expressing cells | Predicting drug interactions & side effects |
Metabolite interactions | Competitive binding assays with m6A/i6A | Understanding endogenous modulation |
Desensitization kinetics | GRK/β-arrestin knockout models | Dosing regimen design |
Sonedenoson represents a strategic tool to address these gaps. Its high selectivity allows isolation of A2AAR-specific effects from other AR subtypes, while its novel chemical scaffold enables probing of receptor dynamics inaccessible with classical agonists like NECA [2] [6]. Current studies focus on structural characterization (e.g., cryo-EM of Sonedenoson-bound A2AAR-Gs complexes) and disease models where A2AAR agonism is beneficial, such as ischemic preconditioning and inflammatory bowel disease [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7